Cas no 25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one)

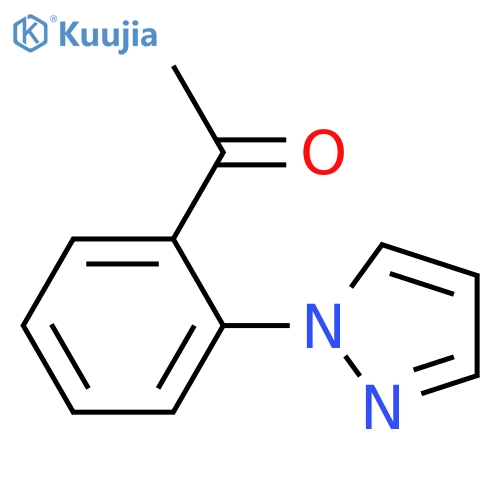

25699-96-1 structure

商品名:1-2-(1H-pyrazol-1-yl)phenylethan-1-one

CAS番号:25699-96-1

MF:C11H10N2O

メガワット:186.20990228653

MDL:MFCD11978186

CID:2190999

PubChem ID:13780884

1-2-(1H-pyrazol-1-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone

- CHEMBL4561779

- ABA69996

- AKOS000221278

- 25699-96-1

- 1-(2-pyrazol-1-ylphenyl)ethanone

- 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one

- G25712

- DB-290526

- Z239548822

- SCHEMBL17742692

- 1-[2-(PYRAZOL-1-YL)PHENYL]ETHANONE

- DTXSID401286077

- EN300-27422

- 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone

- 1-2-(1H-pyrazol-1-yl)phenylethan-1-one

-

- MDL: MFCD11978186

- インチ: InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3

- InChIKey: KSXDQTOYVBJSRV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.079313g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 186.079313g/mol

- 単一同位体質量: 186.079313g/mol

- 水素結合トポロジー分子極性表面積: 34.9Ų

- 重原子数: 14

- 複雑さ: 217

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

1-2-(1H-pyrazol-1-yl)phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B530535-50mg |

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

25699-96-1 | 50mg |

$ 95.00 | 2022-06-01 | ||

| Enamine | EN300-27422-1.0g |

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

25699-96-1 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Enamine | EN300-27422-0.25g |

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

25699-96-1 | 95.0% | 0.25g |

$142.0 | 2025-02-20 | |

| A2B Chem LLC | AF35935-5g |

1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |

25699-96-1 | 95% | 5g |

$1167.00 | 2024-04-20 | |

| A2B Chem LLC | AF35935-500mg |

1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |

25699-96-1 | 95% | 500mg |

$321.00 | 2024-04-20 | |

| Aaron | AR00BIDN-250mg |

1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |

25699-96-1 | 95% | 250mg |

$221.00 | 2025-01-24 | |

| Aaron | AR00BIDN-500mg |

1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |

25699-96-1 | 95% | 500mg |

$398.00 | 2025-01-24 | |

| 1PlusChem | 1P00BI5B-2.5g |

1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |

25699-96-1 | 95% | 2.5g |

$953.00 | 2025-02-25 | |

| Enamine | EN300-27422-0.05g |

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

25699-96-1 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Enamine | EN300-27422-5g |

1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |

25699-96-1 | 95% | 5g |

$1075.0 | 2023-09-10 |

1-2-(1H-pyrazol-1-yl)phenylethan-1-one 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one) 関連製品

- 70817-26-4((1-Phenyl-1H-pyrazol-4-yl)methanol)

- 99662-34-7(4-(1H-Pyrazol-1-yl)benzaldehyde)

- 138479-47-7(2-(1H-pyrazol-1-yl)benzaldehyde)

- 17635-45-9(4-(1H-Pyrazol-1-yl)aniline)

- 54605-72-0(1-Phenyl-1H-pyrazole-4-carbaldehyde)

- 20518-17-6(1-p-Tolyl-1H-pyrazole)

- 50427-77-5(5-amino-1-phenyl-1H-pyrazole-4-carboxamide)

- 1126-00-7(1-Phenylpyrazole)

- 1134-50-5(1-Phenyl-1H-pyrazole-4-carboxylic acid)

- 14766-43-9(1-Phenyl-4-methylpyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25699-96-1)1-2-(1H-pyrazol-1-yl)phenylethan-1-one

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0